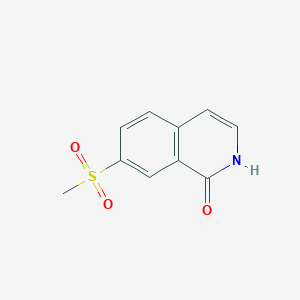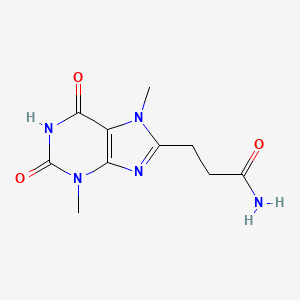
8-Caffeine-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Caffeine-propionamide is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beveragesIt has a molecular formula of C10H13N5O3 and contains a propionamide group attached to the caffeine molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Caffeine-propionamide typically involves the reaction of caffeine with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Caffeine-propionamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
8-Caffeine-propionamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including its role as a stimulant and its impact on neurological functions.
Industry: Used in the formulation of pharmaceuticals and as an additive in various products .
Wirkmechanismus
The mechanism of action of 8-Caffeine-propionamide involves its interaction with adenosine receptors in the brain. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness. Additionally, it may influence other molecular targets and pathways, including the modulation of cyclic AMP levels and the inhibition of phosphodiesterase enzymes .
Vergleich Mit ähnlichen Verbindungen
Caffeine: The parent compound, known for its stimulant effects.
8-Bromocaffeine: A derivative used as a radiosensitizer in cancer treatment.
Theobromine: A related compound found in chocolate, with milder stimulant effects
Uniqueness of 8-Caffeine-propionamide: this compound stands out due to its unique combination of stimulant properties and potential therapeutic applications. Its structural modifications may confer distinct pharmacological effects compared to other caffeine derivatives .
Eigenschaften
CAS-Nummer |
22305-69-7 |
|---|---|
Molekularformel |
C10H13N5O3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
3-(3,7-dimethyl-2,6-dioxopurin-8-yl)propanamide |
InChI |
InChI=1S/C10H13N5O3/c1-14-6(4-3-5(11)16)12-8-7(14)9(17)13-10(18)15(8)2/h3-4H2,1-2H3,(H2,11,16)(H,13,17,18) |
InChI-Schlüssel |
LIPFWXYWOVZXQC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC2=C1C(=O)NC(=O)N2C)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


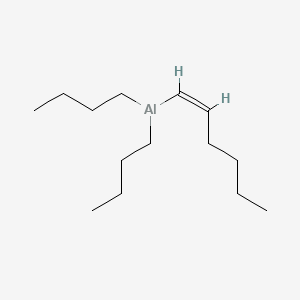
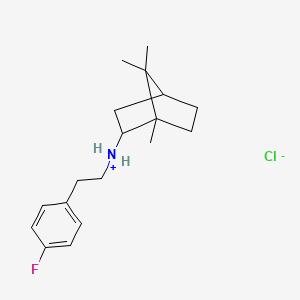
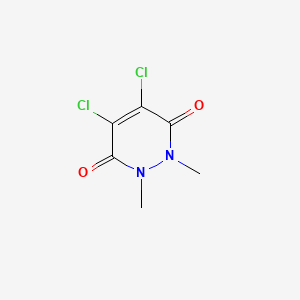
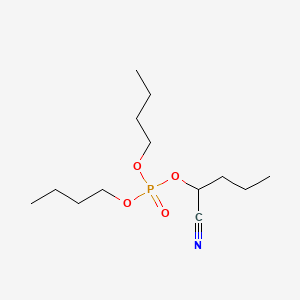
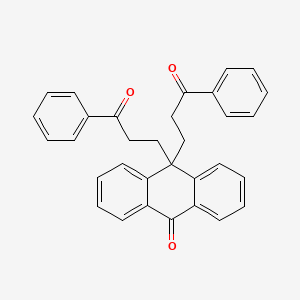
amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)
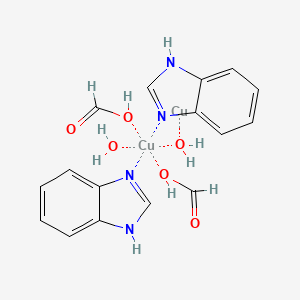
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)
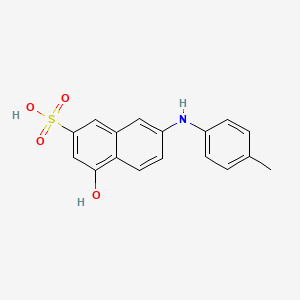
![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)
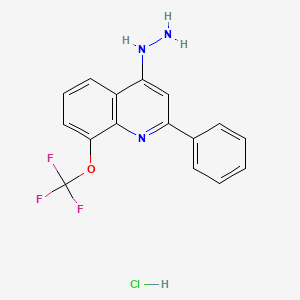
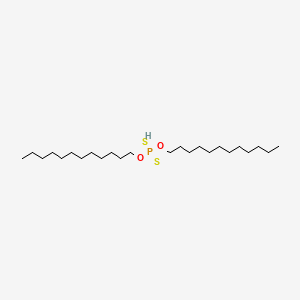
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
